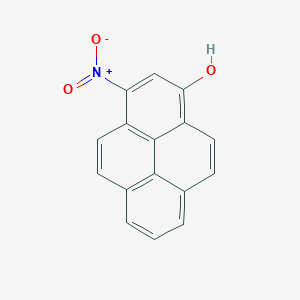

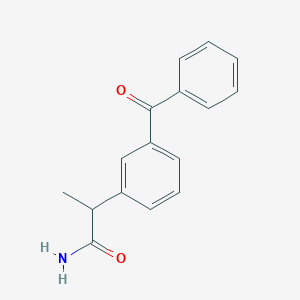

3-ニトロピレン-1-オール

説明

Induction of Pro-inflammatory Signals by 1-Nitropyrene

1-Nitropyrene (1-NP) is recognized as a Group 2B carcinogen and is a significant constituent of diesel exhaust particles (DEP). These particles are a byproduct of the incomplete combustion in automobile engines and are linked to cancer and inflammatory diseases in humans. A study focusing on the non-carcinogenic toxicities of 1-NP, particularly its role in inducing pro-inflammatory signals, was conducted using cultured human bronchial epithelial cells (BEAS-2B). The research utilized microarray analysis and RT-PCR techniques to demonstrate that 1-NP upregulates genes associated with pro-inflammatory responses, including pentaxin, IL-1beta, IL-6, IL-8, C-X-C motif ligand 2 (CXCL2), and TNF-alpha. Additionally, 1-NP was shown to induce reactive oxygen species (ROS) generation and a decrease in intracellular GSH, suggesting its potential role in causing inflammatory diseases through DEP exposure .

Photo-decomposition of 1-Azidopyrene

The study of the photo-decomposition of 1-azidopyrene (Py-N3) in benzene solution revealed the formation of 1-nitrenopyrene (Py-N) at 77°C and room temperature. At 77°C, Py-N was stable, allowing for the measurement of its electronic absorption and ESR spectra, indicating a triplet ground state with a fine structure constant (D) of 0.73 cm⁻¹. At room temperature, Py-N was found to convert into 1,1′-trans-azopyrene (trans-Py-N=N–Py) in an oxygen-free benzene solution and into 1-nitropyrene (Py-NO2) in the presence of oxygen. The decay of Py-N as an intermediate and the formation of reaction products were studied using flash-photolysis, yielding rate constants at 23°C of 2.1×10⁹ L mol⁻¹ sec⁻¹ for the conversion to trans-Py-N=N–Py and 1.4×10³ sec⁻¹ for the reaction with O2 to form Py-NO2 .

Superoxide Generation by 1-Nitropyrene

The mutagenic compound 1-Nitropyrene (1-NP), found in diesel exhaust particulates and photocopy toners, undergoes enzymatic reduction and oxidation in mammals. Given that other nitro compounds can produce superoxide through the reduction to a nitro anion radical, this study aimed to determine if 1-NP could also generate superoxide. Using a lung microsomal system with acetylated cytochrome c/superoxide dismutase as a detection system, it was found that 1-NP catalyzes the formation of superoxide. The reaction follows Michaelis-Menten kinetics and is saturable, suggesting that the toxic effects of 1-NP may be related to oxidant stress .

科学的研究の応用

非線形光学(NLO)材料研究

3-ニトロピレン-1-オール: は、その効率の向上、分子の分極率の増大、および応答時間の短縮により、非線形光学材料における潜在的な用途について研究されてきました . 3-ニトロピレン-1-オールのような有機材料におけるπに基づく電子の非局在化の存在は、フォトン、通信、周波数混合、光コンピューティングなどで重要な、高いNLO活性につながります .

光電子特性

3-ニトロピレン-1-オールを含むピレン誘導体の光電子特性は、非常に興味深いものです。 研究者は、密度汎関数理論を使用して、分子静電ポテンシャル、ファンデルワールス表面、フロンティア分子軌道、および分子軌道表面を決定できます。これらは、分子内の電荷移動とその光電子用途への影響を理解するために不可欠です .

環境リスク評価

3-ニトロピレン-1-オール: は、環境中に広く存在する多環芳香族炭化水素(PAH)の誘導体です。 分子動力学シミュレーションと密度汎関数理論を使用した研究は、1-ニトロピレンとその誘導体(3-ニトロピレン-1-オールを含む)の代謝メカニズムを理解し、その健康リスクを評価するために実施されてきました . これらの研究は、これらの化合物がヒトの健康と環境に及ぼす可能性のある影響を評価するために不可欠です。

代謝メカニズム調査

3-ニトロピレン-1-オールのようなPAH誘導体の代謝メカニズムに関する研究は、それらの生物系における挙動を理解するために不可欠です。 シトクロムP450酵素(CYP)は、1-ニトロピレンを代謝できる主要な酵素として特定されており、毒性代謝物の形成と関連する健康リスクに影響を与えています .

毒性評価

3-ニトロピレン-1-オール: は、ニトロ-PAHsがヒトの健康に及ぼす影響を理解するために、毒性評価で使用されています。 研究では、ヒト気道オルガノイドとマルチモーダルイメージングを使用してこれらの化合物の毒性を評価してきました。これは、安全基準と規制を開発するために重要です .

変異原性研究

3-ニトロピレン-1-オールとその代謝物の変異原性活性は、Salmonella typhimuriumなどの細菌株で評価されてきました。 これらの研究は、ニトロ-PAHsの変異原性ポテンシャルとその遺伝物質への影響を理解するのに役立ち、がん研究と公衆衛生にとって重要です .

将来の方向性

More research is needed to fully understand the properties and effects of 1-Nitropyrene-3-ol. For instance, studies could focus on its metabolic mechanism by human CYPs and formation of toxic metabolites . Additionally, the potential for biological remediation of 1-Nitropyrene in soil could be explored .

特性

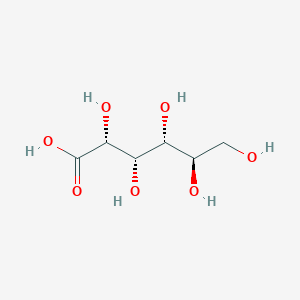

IUPAC Name |

3-nitropyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO3/c18-14-8-13(17(19)20)11-6-4-9-2-1-3-10-5-7-12(14)16(11)15(9)10/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQCPFGCIYLAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235754 | |

| Record name | 1-Nitropyrene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86674-49-9 | |

| Record name | 3-Hydroxy-1-nitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86674-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitropyrene-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086674499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitropyrene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Which enzyme is primarily responsible for the formation of 1-nitropyrene-3-ol in rabbit liver?

A1: The study demonstrates that cytochrome P450 form 6 (CYP450 form 6) plays a major role in the generation of 1-nitropyrene-3-ol. When rabbit liver microsomes were incubated with 1-nitropyrene in the presence of purified CYP450 form 6, 54% of the resulting metabolites were identified as 1-nitropyrene-3-ol. []

Q2: Are there other metabolic pathways for 1-nitropyrene besides the formation of 1-nitropyrene-3-ol?

A2: Yes, the research indicates that 1-nitropyrene is metabolized into various other compounds. For instance, cytochrome P450 form 3b primarily produces 1-nitropyren-6-ol and 1-nitropyren-8-ol. Furthermore, both form 2 and form 3b can produce dihydrodiols in the K-region of 1-nitropyrene, while forms 3c and 6 do not. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

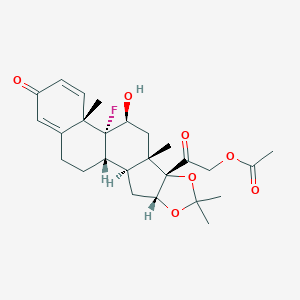

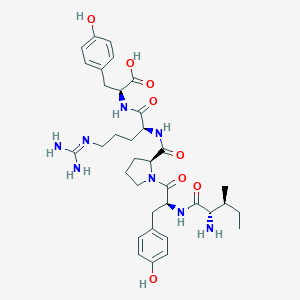

![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)